

Application Notes and Protocols: Using "Antibacterial Agent 215" in Bacterial Cell Culture

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Compound of Interest

Compound Name: *Antibacterial agent 215*

Cat. No.: *B15560374*

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Product Description

"Antibacterial agent 215" is a next-generation synthetic fluoroquinolone antibiotic. Fluoroquinolones are a class of broad-spectrum antibiotics known for their potent bactericidal activity against a wide range of Gram-positive and Gram-negative bacteria.^[1] Agent 215 functions by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair.^{[1][2][3]} This dual-targeting mechanism leads to the stabilization of enzyme-DNA complexes, resulting in DNA strand breaks and rapid bacterial cell death.^{[4][5]} These characteristics make it a valuable tool for microbiology research, antimicrobial susceptibility testing, and as a selection agent in genetic experiments.

Physicochemical Properties

The following table summarizes the key physicochemical properties of **Antibacterial Agent 215**.

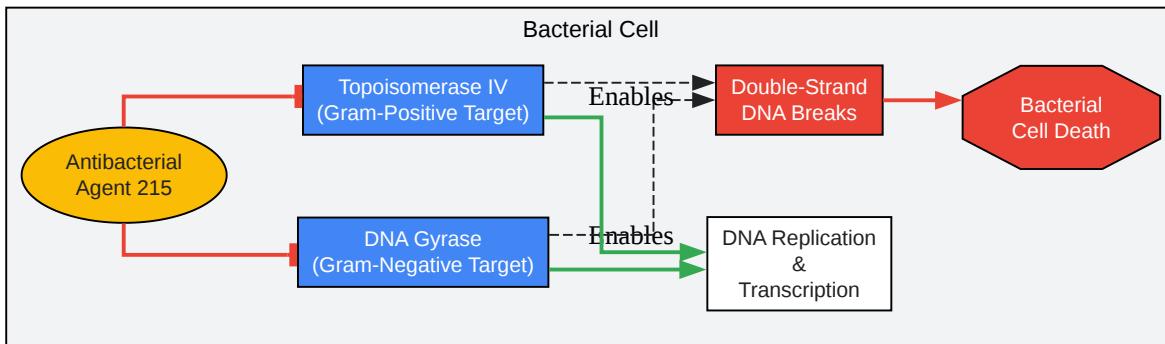
Property	Value
Appearance	White to pale yellow crystalline powder
Molecular Formula	C ₁₈ H ₁₉ FN ₄ O ₃
Molecular Weight	370.37 g/mol
Solubility	Soluble in DMSO (>20 mg/mL), sparingly soluble in water. Prepare stock solutions in DMSO.
Storage	Store at 2-8°C. Protect from light. Stock solutions are stable for up to 3 months at -20°C.

Mechanism of Action

Antibacterial Agent 215 targets two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[1][6]

- In Gram-negative bacteria, the primary target is DNA gyrase. This enzyme introduces negative supercoils into DNA, which is crucial for relieving torsional stress during DNA replication.[1][5] Inhibition of DNA gyrase by Agent 215 blocks the progression of the replication fork.[4][6]
- In Gram-positive bacteria, the primary target is topoisomerase IV. This enzyme is responsible for decatenating (unlinking) daughter chromosomes after replication.[1][5] Inhibition prevents the separation of newly replicated DNA, halting cell division.[1]

By binding to the enzyme-DNA complex, Agent 215 stabilizes it, leading to double-strand DNA breaks that trigger cell death.[4][7]

[Click to download full resolution via product page](#)*Mechanism of action of Antibacterial Agent 215.*

Quantitative Data: In Vitro Efficacy

The potency of **Antibacterial Agent 215** was evaluated against a panel of common bacterial pathogens. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) were determined using standardized microdilution methods.[8][9]

Table 1: Minimum Inhibitory Concentration (MIC) of Agent 215

Bacterial Strain	Gram Stain	MIC ($\mu\text{g/mL}$)
<i>Escherichia coli</i> (ATCC 25922)	Negative	0.125
<i>Pseudomonas aeruginosa</i> (ATCC 27853)	Negative	0.5
<i>Staphylococcus aureus</i> (ATCC 29213)	Positive	0.25
<i>Streptococcus pneumoniae</i> (ATCC 49619)	Positive	0.06

Table 2: Minimum Bactericidal Concentration (MBC) of Agent 215

Bacterial Strain	Gram Stain	MBC (µg/mL)	MBC/MIC Ratio
<i>Escherichia coli</i> (ATCC 25922)	Negative	0.25	2
<i>Pseudomonas aeruginosa</i> (ATCC 27853)	Negative	1.0	2
<i>Staphylococcus aureus</i> (ATCC 29213)	Positive	0.5	2
<i>Streptococcus pneumoniae</i> (ATCC 49619)	Positive	0.125	2.1

An agent is considered bactericidal when the MBC is no more than four times the MIC.[9]

Experimental Protocols

This protocol describes the determination of the MIC of Agent 215 using the broth microdilution method, following established guidelines.[10][11]

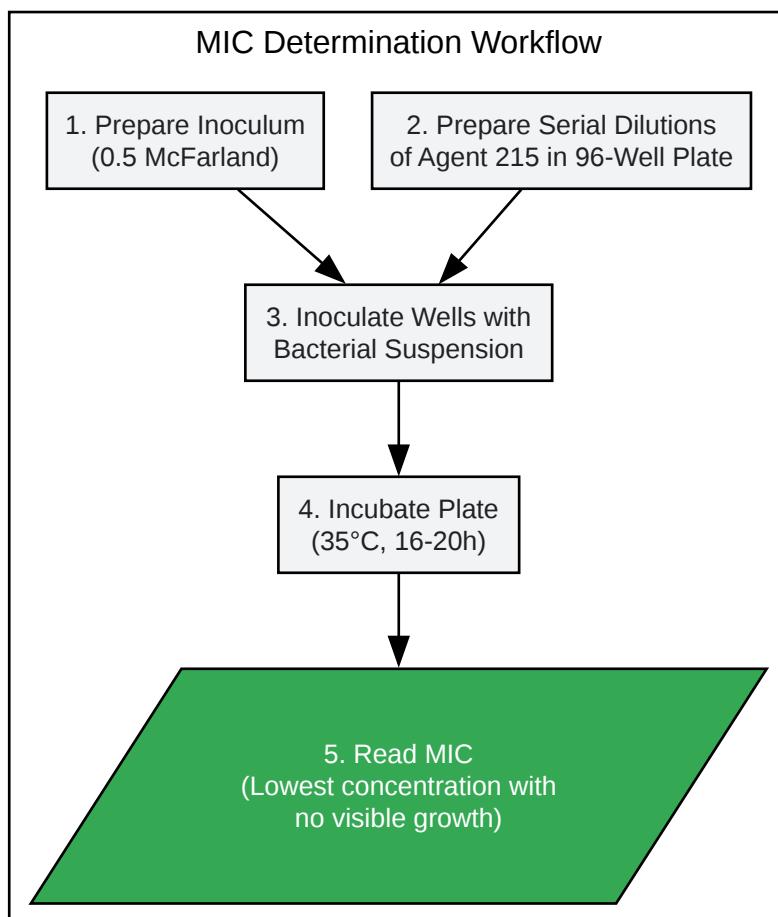
Materials:

- **Antibacterial Agent 215**
- Sterile 96-well U-bottom microtiter plates
- Cation-Adjusted Mueller-Hinton Broth (CAMHB)
- Test bacterial strain(s)
- 0.5 McFarland turbidity standard
- Sterile saline or Phosphate-Buffered Saline (PBS)
- Spectrophotometer (optional)

- Incubator ($35 \pm 2^\circ\text{C}$)

Procedure:

- Stock Solution Preparation: Prepare a 1 mg/mL stock solution of Agent 215 in DMSO. Further dilutions should be made in CAMHB.
- Inoculum Preparation: a. From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test organism. b. Suspend the colonies in sterile saline. c. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approx. $1-2 \times 10^8$ CFU/mL).[10] d. Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5×10^5 CFU/mL.[11]
- Plate Preparation: a. Add 50 μL of sterile CAMHB to wells 2 through 12 of a 96-well plate. b. Add 100 μL of the working solution of Agent 215 (at twice the highest desired final concentration) to well 1. c. Perform a two-fold serial dilution by transferring 50 μL from well 1 to well 2, mixing, then transferring 50 μL from well 2 to well 3, and so on, until well 10. Discard 50 μL from well 10. d. Well 11 will serve as the growth control (no drug), and well 12 as the sterility control (no bacteria).
- Inoculation: a. Add 50 μL of the diluted bacterial inoculum (from step 2d) to wells 1 through 11. Do not add bacteria to the sterility control well (well 12). b. The final volume in each well will be 100 μL .
- Incubation: Incubate the plate at $35 \pm 2^\circ\text{C}$ for 16-20 hours in ambient air.[10]
- Result Interpretation: After incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of Agent 215 at which there is no visible growth (no turbidity).[12]



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Workflow for MIC determination via broth microdilution.

The MBC is determined after the MIC has been established. It identifies the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[9] [13]

Materials:

- MIC plate from Protocol 1
- Mueller-Hinton Agar (MHA) plates
- Calibrated pipette or loop
- Incubator (35 ± 2°C)

Procedure:

- Selection of Wells: Following MIC determination, select the wells showing no visible growth. This includes the well corresponding to the MIC and at least two more concentrated wells. [\[14\]](#)
- Subculturing: a. Mix the contents of each selected well thoroughly. b. Using a calibrated pipette, withdraw a 10 μ L or 100 μ L aliquot from each of these wells.[\[15\]](#) c. Spread the aliquot evenly onto a properly labeled MHA plate. d. As a control, plate an aliquot from the positive growth control well (MIC plate, well 11). This may require serial dilution to obtain a countable number of colonies.
- Incubation: Incubate the MHA plates at $35 \pm 2^\circ\text{C}$ for 18-24 hours.[\[9\]](#)
- Result Interpretation: a. After incubation, count the number of colony-forming units (CFU) on each plate. b. The MBC is the lowest concentration of Agent 215 that results in a $\geq 99.9\%$ reduction in CFU compared to the initial inoculum count (derived from the growth control well).[\[13\]](#)

Safety Precautions

- Handle **Antibacterial Agent 215** in accordance with standard laboratory safety procedures.
- Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
- Avoid inhalation of the powder and contact with skin and eyes.
- All work with bacterial cultures should be performed in a biological safety cabinet using aseptic techniques.
- Dispose of all contaminated materials according to institutional guidelines for biohazardous waste.

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